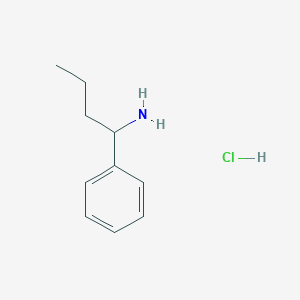
(1-Phenylbutyl)amine hydrochloride
Übersicht
Beschreibung
“(1-Phenylbutyl)amine hydrochloride” is an organic compound . It has an empirical formula of C10H16ClN and a molecular weight of 185.69 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring) attached to a butyl group (a four-carbon chain), with an amine group (NH2) attached to one end of the butyl group . The hydrochloride part indicates that the compound forms a salt with hydrochloric acid, with the nitrogen atom of the amine group being protonated .Chemical Reactions Analysis
Amines, including “this compound”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo alkylation, where an alkyl group is transferred from a molecule to the amine .Physical And Chemical Properties Analysis
“this compound” is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen
Prodrug Carrier Development
One application involves the examination of oxidized cellulose as a macromolecular prodrug carrier. The study investigated using a biocompatible polymer, 6-carboxycellulose (OC), as a carrier for amine drugs, with phenylpropanolamine hydrochloride serving as a model drug. The research demonstrated that OC could be covalently linked to amine drugs via an amide bond, providing a potential delivery system for such compounds (Zhu, Kumar, & Banker, 2001).
Analytical Chemistry Techniques
Research has also focused on the potentiometric titration of primary amines, including 3-amino-1-phenylbutane, with hydrochloric acid in different solvents. This study highlights the suitability of non-aqueous solvents like toluene for the titration of weak bases, offering insights into analytical methodologies for characterizing such compounds (Kocaoba, Aydogan, & Afşar, 2008).
Organic Synthesis
In organic synthesis, the direct reductive amination of aldehydes and ketones using phenylsilane, with dibutyltin dichloride as a catalyst, has been explored. This method is relevant for the synthesis of various amines, including those related to (1-Phenylbutyl)amine derivatives (Apodaca & Xiao, 2001).
Encapsulation Studies
The encapsulation of monoamine neurotransmitters and trace amines by amphiphilic anionic calix[5]arene micelles presents another application. This study investigated the interactions between hydrochloride salts of biologically relevant amines and micelles, indicating potential applications in drug delivery and molecular recognition technologies (Gattuso et al., 2014).
Surface Functionalization
Research on introducing amine functionalities on the surface of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) films through ammonia plasma treatment and aminolysis with ethylenediamine showcases applications in material science, particularly for biomedical engineering purposes (Keen et al., 2006).
Wirkmechanismus
Target of Action
(1-Phenylbutyl)amine hydrochloride, also known as Phenethylamine, primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2) in monoamine neurons . TAAR1 is a G protein-coupled receptor that plays a key role in regulating neurotransmission in the brain . VMAT2 is responsible for transporting neurotransmitters from the cytoplasm into synaptic vesicles .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in changes in the concentration of neurotransmitters in the synaptic cleft, thereby affecting neuronal communication .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It affects various biochemical pathways, including those involving the synthesis and degradation of monoamine neurotransmitters .
Pharmacokinetics
The pharmacokinetics of Phenethylamine involve absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by Monoamine Oxidase B (MAO-B) and other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The half-life of Phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys .
Result of Action
The action of Phenethylamine results in the regulation of monoamine neurotransmission, which can influence various physiological processes, including mood regulation and cognitive function . It acts as a central nervous system stimulant in humans .
Action Environment
The action, efficacy, and stability of Phenethylamine can be influenced by various environmental factors. For instance, its odor, which is similar to ammonia, can be affected by the presence of other volatile compounds in the environment . Furthermore, its action can be influenced by the pH of the environment due to its nature as a weak base .
Eigenschaften
IUPAC Name |
1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2941-19-7 | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



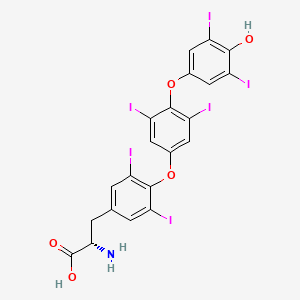
![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
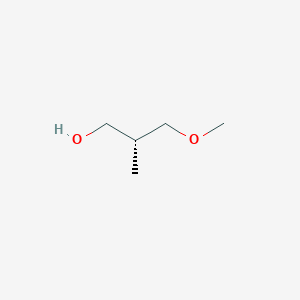
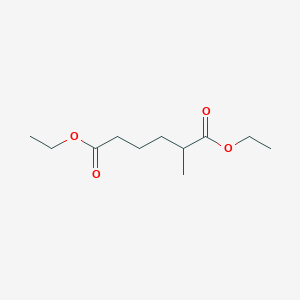
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
![Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B3166520.png)
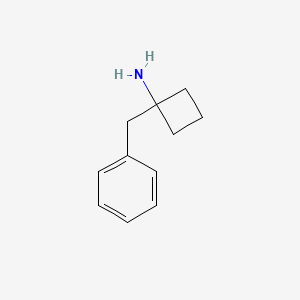
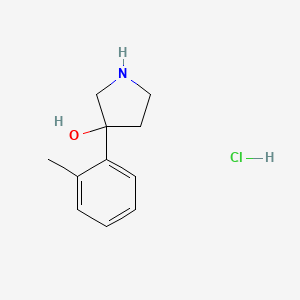
![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)
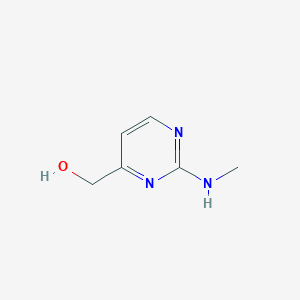
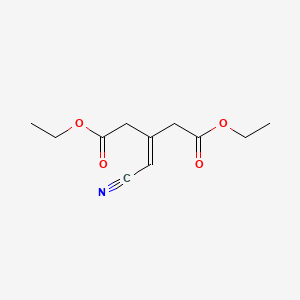

![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166581.png)